5-Galloylquinic acid

Descripción general

Descripción

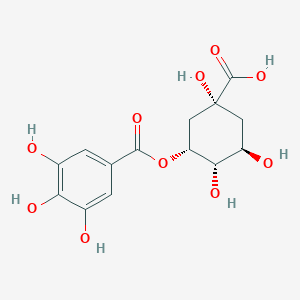

5-Galloylquinic acid is a natural polyphenolic compound found in various plant sources. It belongs to the class of galloylquinic acids (GQAs) . These compounds consist of a quinic acid core esterified to gallic acid moieties. Notably, 5-Galloylquinic acid forms depsidic bonds between gallic acid units in tara gallotannins . Tara polyphenols, including 5-Galloylquinic acid, are structurally related to chlorogenic acids (caffeoylquinic acids), where the quinic acid core is esterified to caffeic acid units .

Molecular Structure Analysis

The molecular structure of 5-Galloylquinic acid consists of a quinic acid core esterified with gallic acid moieties. The specific arrangement of these moieties determines the isomeric forms of 5-Galloylquinic acid. Analytical techniques such as reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) coupled with ion mobility (IM) high-resolution mass spectrometry (HR-MS) have been instrumental in identifying and characterizing these isomers .

Aplicaciones Científicas De Investigación

Functional Foods and Nutraceuticals

5-Galloylquinic acid, as a phenolic compound, is increasingly applied in the development of functional foods and nutraceuticals due to its nutritional and antioxidant properties . Its inclusion in food products aims to provide oxidative stability, leveraging its natural antioxidant capacity to enhance the health benefits of consumables.

Green Extraction Methods

The compound is also central to the advancement of green extraction techniques. Researchers are exploring eco-friendly methods to extract 5-Galloylquinic acid from plant matrices, which is crucial for sustainable and safe production practices .

Mecanismo De Acción

Target of Action

5-Galloylquinic acid is primarily known for its role as a reactive oxygen species (ROS) scavenger . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is where 5-Galloylquinic acid comes into play, acting as a scavenger to neutralize these harmful ROS .

Mode of Action

The compound interacts with ROS, neutralizing them and thereby preventing the potential damage they could cause to cellular structures . This interaction helps maintain the balance of ROS within the cell, contributing to cellular homeostasis and health.

Biochemical Pathways

5-Galloylquinic acid is involved in several biochemical pathways, particularly those related to the shikimic acid, phenylpropanoid, and flavonoid synthetic pathways . These pathways are crucial for the biosynthesis of a wide range of compounds, including flavonoids, tannins, and other phenolic compounds, which have various biological activities, including antioxidant activity .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which suggests it may have good bioavailability

Result of Action

The primary result of 5-Galloylquinic acid’s action is the reduction of ROS levels within the cell . By scavenging and neutralizing ROS, 5-Galloylquinic acid helps prevent oxidative damage to cellular structures, thereby contributing to cell health and longevity.

Action Environment

The action of 5-Galloylquinic acid can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous or alcoholic environments . Additionally, like many other organic compounds, 5-Galloylquinic acid should be stored in a cool, dry place, away from light and heat to maintain its stability .

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLFHGGZNSKDS-AOGLXQGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314704 | |

| Record name | 5-Galloyl quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Galloylquinic acid | |

CAS RN |

53584-43-3 | |

| Record name | 5-Galloyl quinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53584-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Galloyl quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Galloylquinic acid's presence in maqui berries?

A: While maqui berries (Aristotelia chilensis) are known for their high anthocyanin content, research has revealed the presence of significant levels of flavonols, including 5-Galloylquinic acid []. Although the specific biological activities of 5-Galloylquinic acid in maqui berries haven't been extensively studied, its presence, along with other flavonols and anthocyanins, contributes to the fruit's status as a "superfruit," suggesting potential health benefits.

Q2: How is 5-Galloylquinic acid detected and quantified in plant materials?

A: Researchers have successfully used a combination of extraction techniques and sophisticated analytical methods to identify and quantify 5-Galloylquinic acid in various plant sources. For example, in maqui berries, solid phase extraction using a mixed mode cation exchange cartridge followed by HPLC-DAD-ESI-MS/MS analysis allowed for the identification and quantification of 5-Galloylquinic acid []. Similarly, LC-MS8 techniques have been employed to profile and characterize 5-Galloylquinic acid alongside other galloylquinic acids in green tea, tara tannin, and tannic acid [].

Q3: Does the spatial distribution of 5-Galloylquinic acid within a plant hold any significance?

A: Yes, the location of 5-Galloylquinic acid within a plant can be telling. Studies employing Air Flow-Assisted Ionization Mass Spectrometry Imaging (AFAI-MSI) on mango fruits revealed that 5-Galloylquinic acid, unlike citric acid found predominantly in the pulp, was primarily concentrated in the peel []. This distinct distribution pattern suggests a potential role in the plant's defense mechanisms against environmental stressors, a common characteristic of phenolic compounds.

Q4: Can you elaborate on the structural complexity observed within the galloylquinic acid family?

A: Research has unveiled a remarkable diversity within the galloylquinic acid family, particularly those with multiple galloyl units []. For instance, analysis of tara tannin, a rich source of galloylquinic acids, revealed isomers based on both 1,3,4,5-tetragalloylquinic acid and 3,4,5-trigalloylquinic acid cores, highlighting the structural complexity within this class of compounds. This complexity arises from the varying number and positions of galloyl groups attached to the quinic acid core.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)methoxy]-N-(4,5-dihydrothiazol-2-yl)benzamide](/img/structure/B1231870.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1231871.png)

![1,9-dimethyl-N-(2-morpholin-4-ylethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231886.png)